N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the trifluoromethyl group and the thiophene ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid or its derivatives under appropriate reaction conditions. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine .
Scientific Research Applications
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridinamine .
Uniqueness
The uniqueness of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide lies in its specific combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination can enhance its stability, bioavailability, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C8H4F3N3OS2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C8H4F3N3OS2/c9-8(10,11)6-13-14-7(17-6)12-5(15)4-2-1-3-16-4/h1-3H,(H,12,14,15) |
InChI Key |
HSFOKFNNHCGPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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